molecular formula C9H16O2 B3051158 6E-nonenoic acid CAS No. 31502-23-5

6E-nonenoic acid

Cat. No.: B3051158
CAS No.: 31502-23-5
M. Wt: 156.22 g/mol
InChI Key: ZPSOISAMGWYNQX-ONEGZZNKSA-N
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Description

. It is characterized by the presence of a double bond at the sixth carbon atom in the nonenoic acid chain. This compound is a member of the broader class of unsaturated fatty acids and is known for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6E-Nonenoic acid can be synthesized through several methods, including the oxidation of nonenyl alcohols and the hydrolysis of nonenyl esters. One common synthetic route involves the use of olefin metathesis reactions, where nonenyl derivatives are subjected to catalytic conditions to form the desired acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nonenoic acid precursors. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6E-Nonenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6E-Nonenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: The compound plays a role in lipid metabolism and is studied for its involvement in cellular processes.

    Medicine: Research explores its potential therapeutic effects, particularly in the modulation of lipid-related disorders.

    Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 6E-Nonenoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Properties

IUPAC Name

(E)-non-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOISAMGWYNQX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31502-23-5
Record name 6-Nonenoic acid (E)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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